

# (Rac)-EC5026: A Technical Guide to a Novel Non-Opoid Analgesic

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## Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B10819636

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**(Rac)-EC5026** is a first-in-class, orally active, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH) under development by EicOsis Human Health. It represents a promising non-opioid therapeutic strategy for the management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of **(Rac)-EC5026**, including its mechanism of action, synthesis, and a summary of preclinical and clinical findings, tailored for researchers, scientists, and drug development professionals.

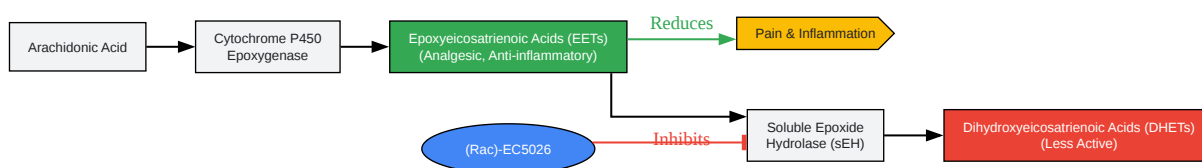
## Chemical Properties and Structure

**(Rac)-EC5026**, also known as BPN-19186, is a urea-based compound with the chemical name N-(3-fluoro-4-(trifluoromethoxy)phenyl)-N'-(1-((2S)-2-methyl-1-oxobutyl)-4-piperidinyl)-urea.

Property	Value	Reference
Molecular Formula	C18H23F4N3O3	[1]
Molecular Weight	405.39 g/mol	[1]
CAS Number	1809885-32-2	[1]
Predicted pKa	12.94 ± 0.20	[1]

## Mechanism of Action and Signaling Pathway

**(Rac)-EC5026** exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, **(Rac)-EC5026** stabilizes the levels of EETs, thereby enhancing their beneficial effects, which include vasodilation, anti-inflammatory actions, and reduction of pain.<sup>[2]</sup> This mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).



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Mechanism of action of **(Rac)-EC5026**.

## Synthesis

While a detailed, step-by-step synthesis protocol for **(Rac)-EC5026** is not publicly available, the general synthetic approach for similar urea-based sEH inhibitors involves the reaction of an appropriately substituted aniline with a piperidine-derived isocyanate or a related carbonyl-containing precursor. The synthesis of the key intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine, has been described. The synthesis of fentanyl, which shares some structural motifs with EC5026, also provides insights into potential synthetic routes.

## Preclinical Pharmacology

### In Vitro Potency

**(Rac)-EC5026** is a highly potent inhibitor of sEH, with picomolar affinity for the human enzyme.

Parameter	Species	Value	Reference
Ki	Human	<0.05 nM	
IC50	Rat	1.4 nM	

## Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have demonstrated good oral absorption and bioavailability of **(Rac)-EC5026** when administered in various formulations, including polyethylene glycol (PEG) 300 or 400.

Species	Formulation	Dose	Tmax (h)	Bioavailability (%)	Reference
Rat	PEG 300	Oral	2-3	96	
Dog	PEG 400	Oral	2-3	59-75	

## Efficacy in Neuropathic Pain Models

**(Rac)-EC5026** has demonstrated significant efficacy in preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic constriction injury (CCI). In a rat CCI model, **(Rac)-EC5026** showed superior analgesic effects compared to pregabalin at 10-20 fold lower doses.

## Clinical Development

**(Rac)-EC5026** has progressed through Phase I clinical trials in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.

### Phase I Clinical Trials

Two Phase Ia studies, a single ascending dose (SAD) study and a food-effect study, have been completed. A Phase Ib multiple ascending dose (MAD) study has also been initiated.

- **Single Ascending Dose (SAD) Study:** This randomized, double-blind, placebo-controlled study evaluated single oral doses of EC5026 ranging from 0.5 mg to 24 mg in healthy

volunteers. The drug was well-tolerated with no drug-related adverse events. A linear, near-dose-proportional increase in exposure was observed.

- **Food-Effect Study:** This study investigated the effect of a high-fat meal on the pharmacokinetics of an 8 mg oral dose of EC5026. The results showed a statistically significant but not clinically meaningful increase in C<sub>max</sub> (66%) and AUC (53%) in the fed state.

## Clinical Pharmacokinetics in Humans

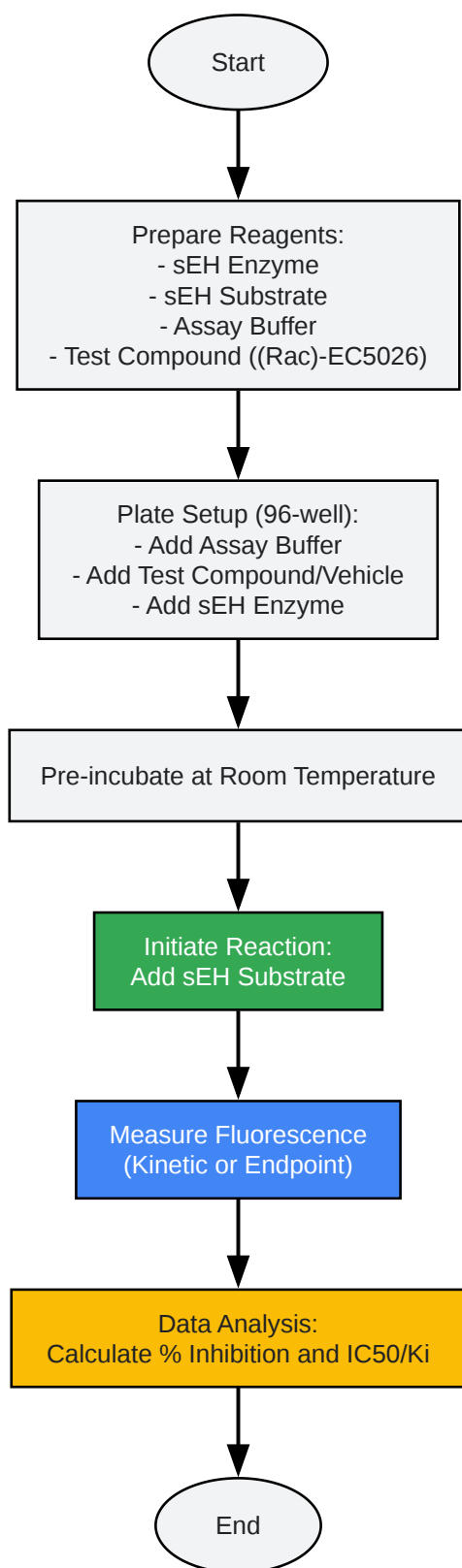
In the SAD study, **(Rac)-EC5026** exhibited a long mean half-life of 41.8 to 59.1 hours for doses of 8-24 mg, supporting a once-daily dosing regimen.

Dose	T <sub>max</sub> (h)	C <sub>max</sub> (ng/mL)	AUC <sub>0-inf</sub> (ng·h/mL)	t <sub>1/2</sub> (h)	Reference
8 mg	~4-6	~50	~3000	41.8	
16 mg	~4-8	~100	~6000	~50	
24 mg	~6-8	~150	~9000	59.1	

## Experimental Protocols

### Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A general protocol for determining sEH inhibitory activity involves a fluorometric assay using a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product. The inhibition is measured by the decrease in fluorescence in the presence of the test compound.



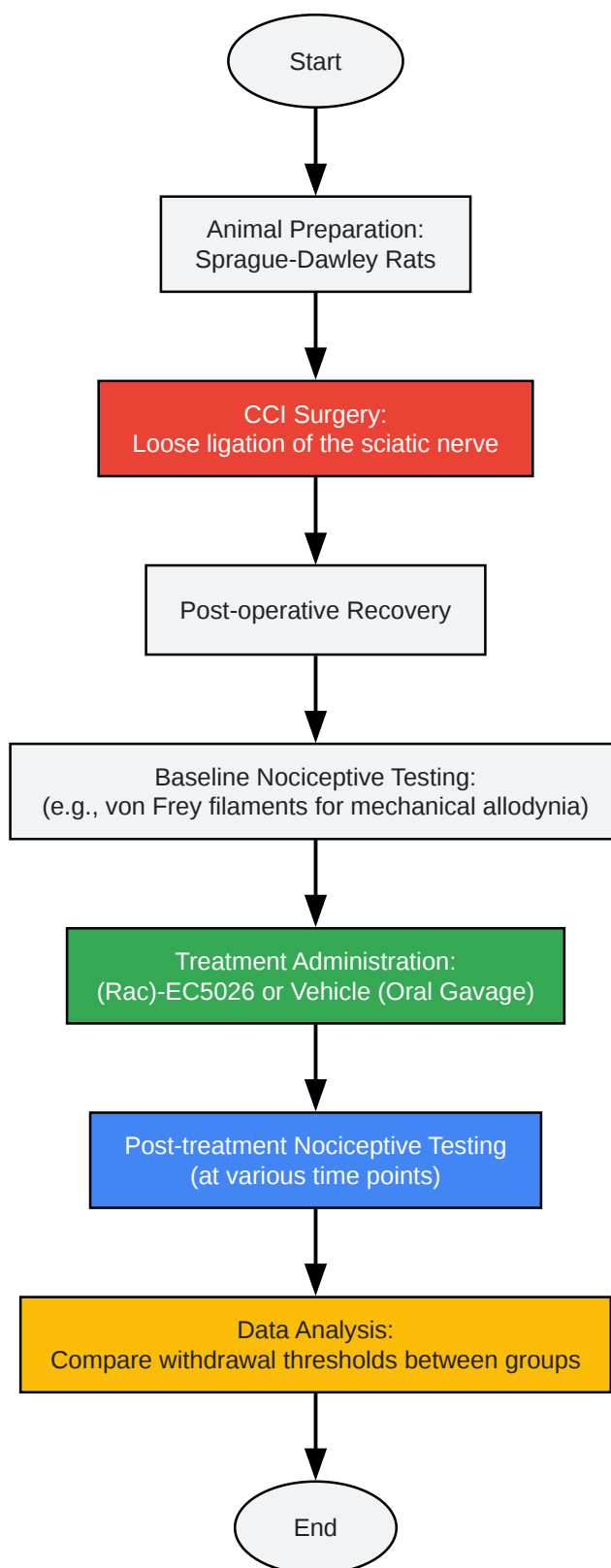
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General workflow for an sEH inhibition assay.

For highly potent, slow-tight binding inhibitors like **(Rac)-EC5026**, a FRET-displacement assay can be utilized to accurately determine  $K_i$  values in the picomolar range.

## Preclinical Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The CCI model is a widely used rodent model of neuropathic pain.



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Workflow for the Chronic Constriction Injury (CCI) model.

## Phase I Single Ascending Dose (SAD) Clinical Trial Protocol

The SAD study followed a randomized, double-blind, placebo-controlled design.

- **Subject Recruitment:** Healthy male and female volunteers were enrolled.
- **Randomization:** Subjects were randomized to receive a single oral dose of **(Rac)-EC5026** or placebo.
- **Dose Escalation:** The study consisted of multiple cohorts, with each cohort receiving a progressively higher dose of **(Rac)-EC5026** (0.5, 2, 8, 16, and 24 mg).
- **Safety Monitoring:** Subjects were monitored for adverse events, and vital signs, ECGs, and clinical laboratory tests were performed.
- **Pharmacokinetic Sampling:** Blood and urine samples were collected at predefined time points to determine the pharmacokinetic profile of **(Rac)-EC5026**.
- **Data Analysis:** Safety and pharmacokinetic data were analyzed to assess the tolerability and dose-proportionality of **(Rac)-EC5026**.

## Conclusion

**(Rac)-EC5026** is a potent and selective sEH inhibitor with a novel mechanism of action for the treatment of pain. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and Phase I clinical trials have established its safety and favorable pharmacokinetic profile in humans. With its potential to provide effective pain relief without the adverse effects associated with opioids and NSAIDs, **(Rac)-EC5026** represents a significant advancement in the development of new analgesics. Further clinical investigation in patient populations is warranted to fully elucidate its therapeutic potential.

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## References

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